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The following tables summarize the core quantitative data from the Phase I study of BIIB028 in patients with

refractory metastatic or locally advanced solid tumors [1] [2] [3].

Table 1: Trial Design & Patient Demographics

Parameter

Details

Clinical Phase

Study Population

Number of Patients

Dosing Schedule

Dose Levels Tested

Primary Objective

Phase | [1]

Patients with advanced solid tumors who had failed standard therapies [1]
41 1]

Intravenously twice a week in 21-day cycles [1]

6 to 192 mg/m2 [1]

Determine safety, tolerability, and maximum tolerated dose (MTD) [1]

Table 2: Safety and Tolerability Profile

Category

Findings

Maximum Tolerated Dose (MTD) 144 mg/m2 [1]
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Category Findings
Dose-Limiting Toxicities (DLTSs) Syncope (n=1), Fatigue (n=1) [1]

Most Common Related Adverse  Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%),
Events (Grade 1-2) Hot Flushes (29%), Abnormal Dreams (17%) [1]

Table 3: Pharmacokinetic & Pharmacodynamic Profile

Parameter Findings

Drug Form BIIBO28 is a prodrug, activated to CF2772 [1]
Plasma Half-Life 0.5 hours [1]

(Prodrug)

Plasma Half-Life (Active 2.1 hours [1]

Metabolite)

Key Biomarker: Hsp70 Significant increase in peripheral blood mononuclear cells at doses >48
mg/m? [1] [2]

Key Biomarker: HER2- Significant decrease in circulating human epidermal growth factor receptor

ECD 2-extracellular domain at doses >48 mg/mz2 [1] [2]

Antitumor Activity Stable disease for at least 24 weeks achieved in 5/41 (12%) of patients [1]

Experimental Protocols & Methodologies

For researchers aiming to validate the mechanism of action or evaluate BIIB028 in models, here are the key

experimental methodologies derived from the clinical study.

Assessing Target Engagement via Hsp70 Induction
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This protocol measures the induction of Hsp70 in peripheral blood mononuclear cells (PBMCs), a canonical

biomarker confirming successful inhibition of HSP90 [1] [2].

e Sample Collection: Collect serial blood samples from subjects pre-dose and at specified time points
post-dose (e.g., 24 hours) [1].

¢ PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation
(e.g., with Ficoll-Paque) [1].

e Protein Analysis: Lyse the isolated PBMCs. Quantify Hsp70 protein levels using a standard Western
blot analysis. Compare band intensity to a loading control to demonstrate a significant increase from
baseline [1].

Evaluating Downstream Pathway Modulation via HER2 Shedding

This protocol assesses the degradation of HSP90 client proteins, demonstrating functional downstream

consequences [1] [2].

e Sample Collection: Collect patient serum or plasma samples pre-dose and post-dose across
multiple treatment cycles [1].

¢ HER2-ECD Quantification: Measure levels of the circulating HER2 extracellular domain (HER2-
ECD) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit [1].

o Data Interpretation: A statistically significant decrease in circulating HER2-ECD levels from baseline
indicates successful disruption of HSP90's chaperone function and subsequent degradation of the
HER?2 client protein [1] [2].

HSP90 Inhibition by BIIB028: Mechanism of Action

The following diagram illustrates the molecular mechanism of BIIB028 and the experimental workflow for

verifying its target engagement, as detailed in the protocols above.
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Frequently Asked Questions (FAQSs)

Q1: What is the recommended starting dose for experimental models, and what is the MTD? The
maximum tolerated dose (MTD) of BIIB028 in humans was established at 144 mg/m? when administered
intravenously twice weekly [1]. Doses were tested from 6 mg/m? up to 192 mg/m?. For in vivo studies, dose
conversion from human MTD to the appropriate animal model should be performed based on body surface

drea.

Q2: What are the key biomarkers to confirm BITB028 is hitting its target in my experimental system?

Two robust pharmacodynamic biomarkers were validated in the clinical trial [1] [2]:

¢ Induction of Hsp70: A significant increase in Hsp70 levels in peripheral blood mononuclear cells
(PBMCs) or tissue lysates is a direct marker of HSP9O0 inhibition.

¢ Reduction in Client Proteins: A significant decrease in the level of HSP90 client proteins, such as
the reduction of circulating HER2-extracellular domain (HER2-ECD) in serum/plasma.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s547871?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pubmed.ncbi.nlm.nih.gov/23873691/
https://www.smolecule.com/products/s547871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Q3: What is the most appropriate schedule for administering BIIB028 in a preclinical study? The
clinical trial administered BIIB028 twice weekly (on a 21-day cycle) [1]. This schedule was based on the
pharmacokinetic profile, which showed a short plasma half-life (0.5 hours for the prodrug and 2.1 hours for
the active metabolite) [1]. A twice-weekly schedule is recommended to maintain adequate exposure and

target inhibition.

Q4: Was BIIB028 evaluated in any other clinical trials or for other indications? Based on the available
search results, BIIB028 was primarily investigated in the cited Phase I trial for advanced solid tumors [1] [4]
[3]. The compound is listed in a 2009 review as being in Phase I development [5], and no evidence of more
advanced (Phase II or III) trials was found in the current search, suggesting its clinical development may not

have progressed further.

Important Note for Researchers

The information provided here is based on a single Phase I clinical trial. BIIB028 has not been approved
for clinical use, and its development may have been discontinued [5]. This guide is intended for research

purposes only to inform preclinical studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [BIIB028 Clinical Trial & Pharmacodynamic Data]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b54787 1#biib028-optimal-

patient-selection-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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